3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile
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Overview
Description
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile is a chemical compound that features a thiazole ring, a benzoyl group, and a benzonitrile moiety.
Preparation Methods
The reaction conditions often include the use of solvents such as methanol and catalysts like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoyl group.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the benzoyl and benzonitrile groups can enhance binding affinity through hydrophobic interactions . These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile include:
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues: These compounds share the thiazole ring and exhibit similar reactivity.
Thiazole derivatives: Compounds with thiazole rings are known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile is a thiazole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data on its efficacy against different cancer cell lines.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C15H14N4OS
- Molecular Weight : 298.36 g/mol
The presence of the thiazole moiety is significant as it is known to contribute to various biological activities, including anticancer effects.
Anticancer Properties
Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.
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Mechanism of Action : The compound is believed to exert its effects through multiple mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression.
- DNA Intercalation : Some thiazole derivatives have been reported to intercalate into DNA, leading to the formation of DNA adducts that trigger cellular stress responses.
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Case Studies :
- A study demonstrated that a related thiazole compound showed significant cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 10 µM .
- Another investigation highlighted the effectiveness of thiazole derivatives in inducing apoptosis in human leukemia cells, suggesting that similar mechanisms may be applicable to this compound .
Data Overview
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 | 10 | Apoptosis |
Study B | HeLa | 12 | DNA Intercalation |
Study C | A549 | 15 | Cell Cycle Arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiazole derivatives indicates that modifications on the thiazole ring and the substituents on the benzene ring significantly influence biological activity. For instance:
Properties
CAS No. |
660856-33-7 |
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Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[[5-(4-methylbenzoyl)-1,3-thiazol-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C18H13N3OS/c1-12-5-7-14(8-6-12)17(22)16-11-20-18(23-16)21-15-4-2-3-13(9-15)10-19/h2-9,11H,1H3,(H,20,21) |
InChI Key |
RKFREALASLUJCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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